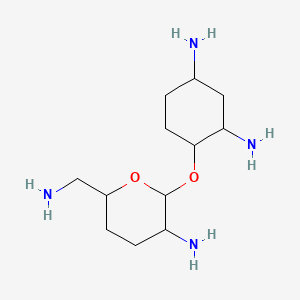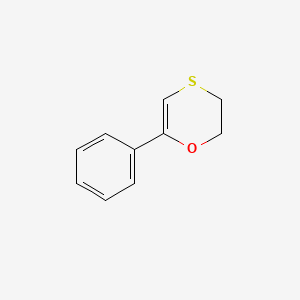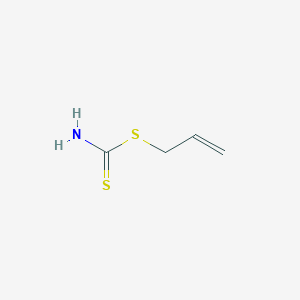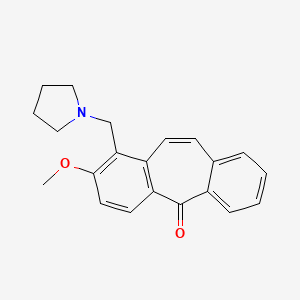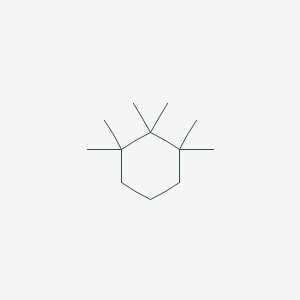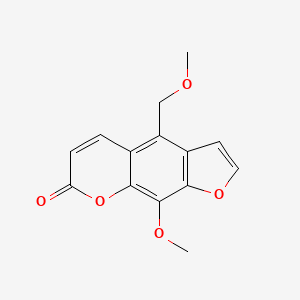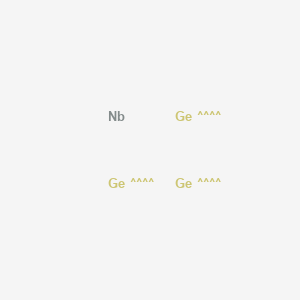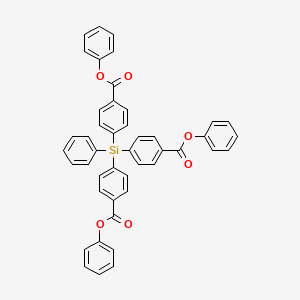
tert-Butyl(phenyl)phosphinic thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(phenyl)phosphinic thiocyanate is an organophosphorus compound that features a phosphinic acid derivative with a thiocyanate group
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(phenyl)phosphinic thiocyanate can be synthesized through the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds as follows:
tert-Butyl(phenyl)phosphinic chloride+KSCN→tert-Butyl(phenyl)phosphinic thiocyanate+KCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl(phenyl)phosphinic thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The phosphinic group can be oxidized to form phosphine oxides or phosphonic acids.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: New phosphinic derivatives with different functional groups.
Oxidation Reactions: Phosphine oxides or phosphonic acids.
Reduction Reactions: Phosphine derivatives.
科学的研究の応用
Chemistry
tert-Butyl(phenyl)phosphinic thiocyanate is used as a reagent in organic synthesis, particularly in the formation of phosphinic derivatives. It is also employed in the development of new ligands for catalysis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine
While not widely used in medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of tert-Butyl(phenyl)phosphinic thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a leaving group in substitution reactions, while the phosphinic group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
- tert-Butyl(phenyl)phosphinic chloride
- tert-Butyl(phenyl)phosphine oxide
- tert-Butyl(phenyl)phosphonic acid
Uniqueness
tert-Butyl(phenyl)phosphinic thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity compared to other phosphinic derivatives. This makes it a valuable reagent in organic synthesis and catalysis, offering different pathways for chemical transformations.
特性
CAS番号 |
54100-41-3 |
|---|---|
分子式 |
C11H14NOPS |
分子量 |
239.28 g/mol |
IUPAC名 |
[tert-butyl(phenyl)phosphoryl] thiocyanate |
InChI |
InChI=1S/C11H14NOPS/c1-11(2,3)14(13,15-9-12)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChIキー |
POUXPOJUWJAEFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)

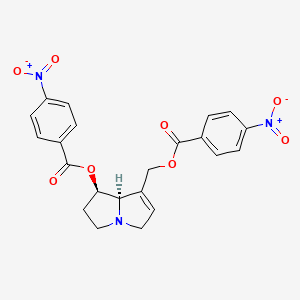
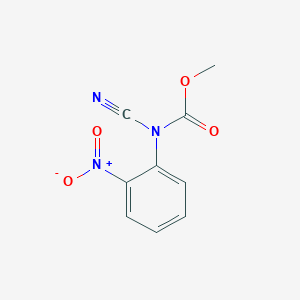
![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
